molecular formula C19H16BrIN4OS B453895 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea

Katalognummer: B453895
Molekulargewicht: 555.2g/mol
InChI-Schlüssel: GZCRRQXBGWGGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea is a complex organic compound that features a combination of pyrazole, benzamide, and carbamothioyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea can undergo various chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wirkmechanismus

The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The pyrazole and benzamide groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .

Eigenschaften

Molekularformel

C19H16BrIN4OS

Molekulargewicht

555.2g/mol

IUPAC-Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H16BrIN4OS/c1-12-8-16(21)6-7-17(12)23-19(27)24-18(26)14-4-2-13(3-5-14)10-25-11-15(20)9-22-25/h2-9,11H,10H2,1H3,(H2,23,24,26,27)

InChI-Schlüssel

GZCRRQXBGWGGPD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Kanonische SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.